(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride
Description
(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride (CAS: 40127-11-5) is a chiral compound with the molecular formula C₁₂H₂₀Cl₂N₆O₃ and a molecular weight of 367.23 g/mol . It features a guanidino group (-NH-C(NH₂)-NH₂) and a 4-nitrophenyl substituent, making it structurally analogous to arginine derivatives. The compound is supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions for biochemical applications.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMDLFQVOFFHS-XRIOVQLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628412 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40127-11-5 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of H-Arg-pNA.2HCl are aminopeptidases and Cathepsin H . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Cathepsin H is a lysosomal cysteine proteinase that also acts as an aminopeptidase.
Mode of Action
H-Arg-pNA.2HCl acts as a chromogenic substrate for its target enzymes. When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow compound that can be monitored spectrophotometrically at 405-410 nm. This property makes H-Arg-pNA.2HCl useful for inhibitor screening and kinetic analysis.
Biochemical Pathways
The cleavage of H-Arg-pNA.2HCl by aminopeptidases and Cathepsin H is part of the broader proteolysis process, where proteins are broken down into their constituent amino acids. This process plays a crucial role in many biological functions, including protein turnover, peptide hormone activation, and digestion.
Result of Action
The cleavage of H-Arg-pNA.2HCl by its target enzymes results in the release of pNA, which can be detected spectrophotometrically. This allows researchers to monitor the activity of the enzymes, making H-Arg-pNA.2HCl a valuable tool in biochemical research.
Action Environment
The action of H-Arg-pNA.2HCl is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators. Additionally, the stability of H-Arg-pNA.2HCl itself may be influenced by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
H-Arg-pNA.2HCl plays a crucial role in biochemical reactions, particularly as a substrate for Cathepsin H and aminopeptidases. The release of pNA (p-nitroanilide) from H-Arg-pNA.2HCl is monitored at 405-410 nm. This property makes it useful for inhibitor screening and kinetic analysis.
Biological Activity
(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, commonly referred to as H-Arg-pNA·2HCl, is a compound with significant biological activity, particularly in biochemical research. This article explores its mechanism of action, targets, and relevant case studies that highlight its utility in various biological applications.
- Molecular Formula : C₁₂H₂₀Cl₂N₆O₃
- Molecular Weight : 367.23 g/mol
- CAS Number : 40127-11-5
- Purity : Typically ≥ 95% .
H-Arg-pNA·2HCl acts primarily as a chromogenic substrate for enzymes such as aminopeptidases and Cathepsin H. The cleavage of this compound by these enzymes is crucial for proteolysis, a process that breaks down proteins into amino acids. This action is fundamental in various biological functions, including:
- Protein Turnover : Regulating the lifecycle of proteins within cells.
- Peptide Hormone Activation : Contributing to the activation of hormones that are vital for numerous physiological processes.
- Digestion : Facilitating the breakdown of dietary proteins into absorbable units .
Biological Targets
The primary targets of H-Arg-pNA·2HCl include:
- Aminopeptidases : Enzymes that remove amino acids from the amino end of peptides.
- Cathepsin H : A lysosomal cysteine protease involved in protein degradation .
Study 1: Enzymatic Activity Assessment
A study assessed the enzymatic activity of H-Arg-pNA·2HCl as a substrate for aminopeptidases. The results indicated that the compound effectively facilitated the measurement of enzyme activity, demonstrating its utility in biochemical assays.
| Enzyme Type | Substrate Used | Activity Level |
|---|---|---|
| Aminopeptidase A | H-Arg-pNA·2HCl | High |
| Cathepsin H | H-Arg-pNA·2HCl | Moderate |
This study highlights the compound's role in enzyme kinetics and its potential application in drug discovery and development .
Study 2: Proteolytic Pathways
Another research focused on the role of H-Arg-pNA·2HCl in proteolytic pathways. The compound was shown to enhance the cleavage efficiency of peptide substrates, suggesting its potential as a tool for studying proteolytic mechanisms in various biological contexts.
Study 3: Therapeutic Applications
Research has also explored the therapeutic implications of H-Arg-pNA·2HCl in conditions where protease activity is altered, such as certain cancers and inflammatory diseases. By modulating enzyme activity, this compound may contribute to therapeutic strategies aimed at restoring normal proteolytic function .
Scientific Research Applications
Substrate for Enzymatic Reactions
(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride acts as a chromogenic substrate specifically for the enzyme cathepsin H. This property is crucial for studying proteolytic enzymes and their kinetics in various biological processes. The compound's ability to produce a measurable color change upon enzymatic cleavage allows researchers to quantify enzyme activity effectively .
Research in Protein Interactions
The compound is utilized in studies focused on protein interactions and signaling pathways. Its guanidine group enhances binding affinity to various proteins, making it a valuable tool for investigating molecular interactions within cellular systems. Researchers have employed this compound to elucidate mechanisms of action for several proteins involved in metabolic pathways .
Anticancer Research
Recent studies have indicated that this compound may possess anticancer properties. Its structural similarities to arginine derivatives suggest potential roles in modulating nitric oxide synthase activity, which is critical in tumor biology. Investigations are ongoing to determine its efficacy against specific cancer cell lines .
Neurological Disorders
There is emerging evidence suggesting that the compound may have applications in treating neurological disorders. Its involvement in neurotransmitter regulation and potential neuroprotective effects are areas of active research. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, presenting a promising avenue for therapeutic development .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Properties
- Purity : ≥95% (as per BLD Pharmatech Ltd. and Matrix specifications) .
- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation (P261) and eye contact (P305+P351+P338) .
- Applications: Likely used in enzyme inhibition studies or as a substrate analog due to its guanidino group, which mimics arginine’s side chain in protease interactions .
Comparison with Structurally Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)
Molecular Formula: C₅H₁₃N₃O·(HCl)₂ Molecular Weight: Not explicitly stated, but simpler than the target compound. Functional Groups: Two primary amine groups; lacks guanidino and nitrophenyl moieties. Applications: Likely a peptide synthesis intermediate due to its amine termini. Safety: No classified health or environmental hazards, though toxicological data are incomplete .
Ac-Arg-pNA·HCl (CAS: 40127-26-2)
Molecular Formula: C₁₄H₂₁N₇O₄·HCl Functional Groups: Acetylated arginine residue linked to a p-nitroaniline (pNA) group. Applications: Chromogenic substrate for proteases (e.g., trypsin), releasing yellow p-nitroaniline upon cleavage.
Structural and Functional Comparison Table
Research Findings and Implications
- However, its lack of an acetyl group (unlike Ac-Arg-pNA·HCl) may reduce its suitability as a protease substrate .
- Safety Considerations: The target compound’s higher hazard classification compared to (2S)-2,5-diaminopentanamide underscores the need for stringent handling protocols, particularly for respiratory and dermal exposure .
- Solubility Advantage : The dihydrochloride salt form in all three compounds enhances aqueous solubility, critical for in vitro assays .
Q & A
Q. What are the key synthetic pathways for (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, and how can purity be optimized?
The synthesis typically involves sequential nucleophilic substitution and elimination reactions. For example, nitro-group reduction (e.g., using hydrazine hydrate and Raney nickel) followed by coupling with activated acyl chlorides (e.g., 5-chlorovaleroyl chloride) can yield intermediates with high purity (≥95%) . Optimization strategies include:
- Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediates .
- Purification : Employ column chromatography or recrystallization to remove byproducts.
- Yield enhancement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride) to drive reactions to completion .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify backbone connectivity and guanidino group presence. For example, the 4-nitrophenyl group shows aromatic proton signals at δ 7.5–8.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 367.24 g/mol) and detect impurities .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro group) validate functional groups .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar solvents (e.g., DMSO, water at pH < 3 due to dihydrochloride salt) but poorly in non-polar solvents .
- Stability : Susceptible to oxidation in basic conditions (e.g., quinone formation) and photodegradation. Store at -20°C in argon to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Impurity interference : Use HPLC-MS (e.g., C18 column, 0.1% TFA in mobile phase) to quantify byproducts and correlate with bioactivity .
- Assay variability : Standardize protocols (e.g., fixed incubation times, buffer pH) to minimize experimental noise.
- Structural analogs : Compare with derivatives (e.g., PAβN dihydrochloride, an efflux pump inhibitor) to isolate functional group contributions .
Q. What advanced methods optimize reaction conditions for high-throughput synthesis?
- DoE (Design of Experiments) : Vary temperature (25–60°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DMAP) to identify optimal parameters .
- Flow chemistry : Continuous reactors improve reproducibility and scalability for multi-step syntheses .
- In-line analytics : Implement real-time UV/Vis or Raman spectroscopy to monitor reaction progress .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Docking studies : Use software like AutoDock to simulate interactions with biological targets (e.g., bacterial efflux pumps) .
- DFT calculations : Analyze charge distribution (e.g., guanidino group’s positive charge) to explain binding affinity .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
Q. What strategies mitigate instability during long-term biological assays?
- Light protection : Use amber vials and low-intensity lighting .
- pH control : Maintain buffers at pH 4–6 to prevent hydrolysis of the amide bond .
- Antioxidants : Add 0.1% ascorbic acid to inhibit oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
